molecular formula C16H20FN3O B11187187 2-[(4-fluorophenyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one

2-[(4-fluorophenyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one

Cat. No.: B11187187
M. Wt: 289.35 g/mol
InChI Key: YSXWSWNIZLJPJW-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

The synthesis of 2-[(4-fluorophenyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one typically involves a multi-step process. One common method includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline, methyl acetoacetate, and pentyl bromide.

    Formation of Intermediate: The initial step involves the reaction of 4-fluoroaniline with methyl acetoacetate under basic conditions to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the pyrimidine ring.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

2-[(4-fluorophenyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the cleavage of specific bonds and the formation of new products.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

2-[(4-fluorophenyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-[(4-fluorophenyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one can be compared with other similar compounds, such as:

    2-[(4-fluorophenyl)amino]-5-methyl-4(3H)-pyrimidinone: This compound lacks the pentyl group, which may result in different chemical and biological properties.

    2-amino-5-ethylpyrimidine derivatives:

Properties

Molecular Formula

C16H20FN3O

Molecular Weight

289.35 g/mol

IUPAC Name

2-(4-fluoroanilino)-4-methyl-5-pentyl-1H-pyrimidin-6-one

InChI

InChI=1S/C16H20FN3O/c1-3-4-5-6-14-11(2)18-16(20-15(14)21)19-13-9-7-12(17)8-10-13/h7-10H,3-6H2,1-2H3,(H2,18,19,20,21)

InChI Key

YSXWSWNIZLJPJW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(N=C(NC1=O)NC2=CC=C(C=C2)F)C

Origin of Product

United States

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